molecular formula C9H6FNO2 B15333191 5-Fluoro-3-hydroxyquinolin-2(1H)-one

5-Fluoro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B15333191
M. Wt: 179.15 g/mol
InChI Key: VKCGMOFYQAEVCP-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various methods, including the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-3-quinolinone, while substitution reactions can produce various substituted quinolinones.

Scientific Research Applications

5-Fluoro-3-hydroxyquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 3-position.

    3-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atom at the 5-position.

    5-Chloro-3-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of fluorine.

Uniqueness

5-Fluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)

InChI Key

VKCGMOFYQAEVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)O)C(=C1)F

Origin of Product

United States

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